1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine
Description
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a methyl group
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common synthetic route involves the bromination of 2-chloro-4-methylbenzene to form 2-bromo-4-methylchlorobenzene, followed by a cyclization reaction to form the cyclopropane ring.
Cyclopropanation Reactions: Cyclopropanation of 2-chloro-4-methylphenylacetonitrile using reagents like diazomethane can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8(9(11)6-7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
JOYJMCURGBFHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)N)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: Oxidation reactions can convert 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the compound to its amine derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various halogenating agents are commonly used. Reaction conditions vary depending on the specific transformation desired.
Major Products Formed:
Oxidation products include chloro-substituted phenols.
Reduction products include various amine derivatives.
Substitution products can include a wide range of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Its applications extend to material science, where it can be used in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring and specific substituents. Similar compounds include:
1-(2-Chlorophenyl)cyclopropan-1-amine
1-(4-Methylphenyl)cyclopropan-1-amine
1-(2-Chloro-6-methylphenyl)cyclopropan-1-amine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
